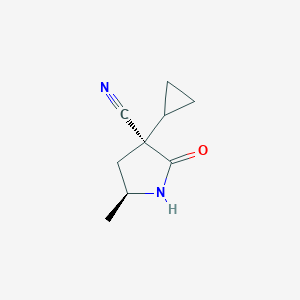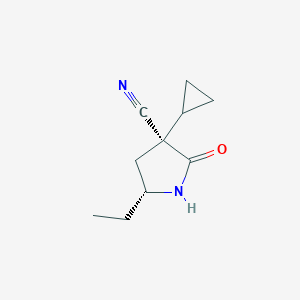![molecular formula C15H13ClO B6315643 4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1462937-60-5](/img/structure/B6315643.png)
4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde
Descripción general
Descripción
4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chloro group at the 4’ position, two methyl groups at the 2 and 6 positions, and an aldehyde group at the 4 position of the biphenyl structure
Mecanismo De Acción
Target of Action
It’s known that similar biphenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to participate in various palladium catalyzed cross-coupling reactions, c-c, c-n, and c-o bond formation reactions, and suzuki-miyaura coupling reactions .
Pharmacokinetics
Similar compounds have been used in the preparation of drugs like venetoclax , which suggests that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been used in the preparation of drugs like venetoclax , which is a potent and selective BCL-2 inhibitor with potent antitumour activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde. For example, the compound’s reactivity can be influenced by the presence of weak phosphate or carbonate bases . Additionally, factors such as temperature, pH, and the presence of other substances can also affect the compound’s stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylbiphenyl and 4-chlorobenzaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often used to facilitate the reaction.
Procedure: The 2,6-dimethylbiphenyl is reacted with 4-chlorobenzaldehyde in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparación Con Compuestos Similares
Similar Compounds
4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2,6-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro group at the 4’ position.
Uniqueness
4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both the chloro and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile modifications and the synthesis of a wide range of derivatives with tailored properties.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-12(9-17)8-11(2)15(10)13-3-5-14(16)6-4-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYYEAIWOXAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)Cl)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B6315587.png)
![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)




![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)





